4'-(beta-Chloroethyl)acetophenone
Overview
Description
4’-(beta-Chloroethyl)acetophenone is a chemical compound with the molecular formula C10H11ClO . It has a molecular weight of 182.647 . The IUPAC name for this compound is 1-[4-(2-chloroethyl)phenyl]ethanone .
Molecular Structure Analysis
The molecular structure of 4’-(beta-Chloroethyl)acetophenone consists of a phenyl group (a benzene ring) attached to an acetyl group (CH3CO-) and a beta-chloroethyl group (CH2CH2Cl). The InChI representation of the molecule is InChI=1S/C10H11ClO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3
.
Physical And Chemical Properties Analysis
4’-(beta-Chloroethyl)acetophenone has a molecular weight of 182.64 g/mol . It has a computed XLogP3 value of 2.6, indicating its relative lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds . Its exact mass and monoisotopic mass are both 182.0498427 g/mol . Its topological polar surface area is 17.1 Ų , and it has 12 heavy atoms .
Scientific Research Applications
Application in Organic Chemistry Experiments
The compound is used in the α-bromination reaction of carbonyl compounds, a significant topic in the field of organic chemistry . For instance, 4-chloro-α-bromo-acetophenone can be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent . This reaction is particularly useful in undergraduate organic chemistry experiments .
Use in Multicomponent Reactions
Acetophenone and its derivatives, including 4-(2-chloroethyl)acetophenone, are ideal synthons for multicomponent reactions . These reactions are crucial in the synthesis of various heterocyclic compounds .
Synthesis of Heterocyclic Compounds
4-(2-chloroethyl)acetophenone is a useful precursor in the organic reactions for the synthesis of heterocyclic compounds . These compounds have extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Biological Activities
Some naturally occurring acetophenone derivatives, including 4-(2-chloroethyl)acetophenone, have demonstrated antifungal activities . For example, xanthoxylin isolated from Melicope borbonica leaves exhibited the antifungal activity against Candida albicans and Penicillium expansum .
Use in Two-Phase Electrolysis
The compound has been studied in the biphasic bromination of acetophenone in a beaker-type cell . This process is crucial in increasing the yield of the product .
Use in Chemical Innovation Experiments
4-(2-chloroethyl)acetophenone is used in chemical innovation experiments engaging junior undergraduates . This approach is highly suitable for widespread implementation and integration into undergraduate experimental pedagogy .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a nucleophilic attack . This interaction could lead to changes in the structure and function of the target molecules, potentially altering their activity .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation .
Pharmacokinetics
The compound’s molecular weight of 18265 g/mol suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Similar compounds have been shown to have various biological effects, including anti-inflammatory activities .
properties
IUPAC Name |
1-[4-(2-chloroethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVUACHOYCYNMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219883 | |
Record name | 4'-(beta-Chloroethyl)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69614-95-5 | |
Record name | 4'-(beta-Chloroethyl)acetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069614955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-(beta-Chloroethyl)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69614-95-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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